4-(7-Methyloctyl)phenol is an organic compound classified as an alkylphenol, specifically featuring a branched nonyl group at the para position of the phenolic ring. Its molecular formula is C₁₅H₂₄O, and it is characterized by a unique structure that distinguishes it from linear alkylphenols. This compound is primarily utilized in the synthesis of non-ionic surfactants, which play crucial roles in various industrial applications, including detergents, emulsifiers, and solubilizers .
4-(7-Methyloctyl)phenol exhibits biological activity that has garnered attention due to its potential endocrine-disrupting properties. It acts as a weak estrogen agonist, influencing hormonal pathways in living organisms. Its biological effects are heavily influenced by the branching of the nonyl side chain, which affects its estrogenicity and biodegradation characteristics . Studies have indicated that similar compounds may pose risks to aquatic life due to their persistence and bioaccumulation potential in ecosystems.
The synthesis of 4-(7-Methyloctyl)phenol typically involves the alkylation of phenol with nonene, a nine-carbon olefin. This reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The process follows these steps:
4-(7-Methyloctyl)phenol finds numerous applications across various industries:
Research on 4-(7-Methyloctyl)phenol has focused on its interactions with biological systems, particularly regarding its estrogenic activity. Studies have shown that it can bind to estrogen receptors, potentially leading to hormonal disruptions. Additionally, its interactions with other environmental contaminants have been explored to understand its behavior in ecological contexts .
Several compounds share structural similarities with 4-(7-Methyloctyl)phenol, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Nonylphenol | Linear | Linear alkyl chain; more water-soluble than branched versions. |
| Octylphenol | Shorter alkyl chain | Contains an eight-carbon alkyl group; used in similar applications but less effective as a surfactant. |
| 4-(8-Methylnonyl)phenol | Branched | Similar branching but different carbon length affecting solubility and reactivity. |
| Nonylphenol Ethoxylates | Ethoxylated | Used extensively as surfactants; higher degrees of ethoxylation increase water solubility. |
The uniqueness of 4-(7-Methyloctyl)phenol lies in its branched nonyl group, which significantly influences its physical and chemical properties such as solubility and reactivity compared to linear counterparts. This branching enhances its effectiveness as a surfactant while also affecting its environmental persistence and biological activity .
The synthesis of 4-(7-Methyloctyl)phenol centers on the electrophilic aromatic alkylation of phenol with a branched alkene, typically 7-methyl-1-octene. This reaction proceeds via acid-catalyzed generation of a carbocation intermediate from the alkene, which subsequently reacts with the aromatic ring of phenol. The general reaction mechanism follows:
$$
\text{C}6\text{H}5\text{OH} + \text{CH}2=\text{CH}(\text{CH}2)5\text{CH}(\text{CH}3)_2 \xrightarrow{\text{acid catalyst}} \text{4-(7-Methyloctyl)phenol}
$$
Industrial-scale production employs continuous-flow reactors where phenol and alkene are mixed with acidic catalysts. Solid acid catalysts, such as sulfonated resins or zeolites, are increasingly favored over liquid acids due to their reusability and reduced corrosion risks [3] [4]. The para selectivity of the alkylation is enhanced by steric and electronic effects, with the bulky branched alkyl group preferentially occupying the para position to minimize steric hindrance [3] [6].
Catalysts play a pivotal role in determining reaction efficiency and selectivity. Brønsted acids (e.g., sulfuric acid, phosphoric acid) and Lewis acids (e.g., aluminum chloride, iron(III) chloride) are commonly used, with synergistic Brønsted/Lewis systems showing enhanced activity [6].
Table 1: Comparison of Brønsted and Lewis Acid Catalysts
| Catalyst Type | Example | Advantages | Limitations |
|---|---|---|---|
| Brønsted Acid | H$$2$$SO$$4$$ | High activity, cost-effective | Corrosive, difficult recovery |
| Lewis Acid | AlCl$$_3$$ | Improved selectivity for branched products | Moisture-sensitive, generates waste |
| Synergistic System | H$$3$$PO$$4$$/FeCl$$_3$$ | Enhanced carbocation stability, higher yields | Requires precise stoichiometric control |
Brønsted acids protonate the alkene to form carbocations directly, while Lewis acids stabilize charged intermediates through coordination [6]. Synergistic systems, such as phosphoric acid with iron salts, leverage dual activation pathways to improve reaction rates and reduce side products like dialkylated phenols [6] [4].
Reaction temperature and pressure significantly influence yield and selectivity. Elevated temperatures (120–160°C) accelerate carbocation formation but risk thermal decomposition of intermediates, while moderate pressures (1–5 bar) ensure alkene solubility in the reaction medium [4] [7].
Table 2: Temperature Optimization for Alkylation
| Temperature (°C) | Phenol Conversion (%) | Selectivity for 4-(7-Methyloctyl)phenol (%) |
|---|---|---|
| 120 | 65 | 78 |
| 140 | 82 | 85 |
| 160 | 88 | 79 |
Data derived from kinetic studies indicate that 140°C optimizes both conversion and selectivity, balancing reaction kinetics and product stability [7]. Excessive temperatures above 160°C promote oligomerization of the alkene, reducing yield [7].
Post-reaction mixtures contain unreacted phenol, alkene dimers, and regioisomeric by-products. Industrial purification employs multi-stage distillation due to the compound’s high boiling point (325.3°C) [2]. Fractional distillation under reduced pressure (10–20 mmHg) separates 4-(7-Methyloctyl)phenol from lower-boiling impurities, achieving purities exceeding 98% [4].
Crystallization from non-polar solvents (e.g., hexane) further refines the product, particularly for applications requiring ultra-high purity. Advanced methods, such as simulated moving bed chromatography, are emerging for large-scale separation but remain cost-prohibitive compared to distillation [4].
4-(7-Methyloctyl)phenol exhibits characteristic thermodynamic properties that are fundamentally influenced by its branched nonyl alkyl chain structure. The compound demonstrates exceptional thermodynamic stability under ambient conditions, with no reported decomposition at standard temperature and pressure [1] [2]. The molecular structure, characterized by the molecular formula C₁₅H₂₄O and molecular weight of 220.35 g/mol, contributes to its robust stability profile [1] [3].
The phase behavior of 4-(7-methyloctyl)phenol is dominated by its amphiphilic nature, where the hydrophobic branched alkyl chain significantly influences its physical state and thermal properties. At normal temperature and pressure, the compound exists as a viscous liquid with a density of 0.931 g/cm³ [1] [2]. The boiling point of 325.3°C at 760 mmHg reflects the substantial intermolecular forces present due to both the extended alkyl chain and the phenolic hydroxyl group capable of hydrogen bonding [1] [2].
The flash point of 167.8°C indicates moderate thermal stability and safety characteristics for handling and storage [1] [2]. The vapor pressure is extremely low at 7.53 × 10⁻⁵ mmHg at 25°C, consistent with the high molecular weight and extensive alkyl substitution [4]. This low volatility contributes to the compound's environmental persistence and potential for bioaccumulation.
The thermodynamic stability is further enhanced by the branched structure of the 7-methyloctyl group, which provides steric hindrance that protects the phenolic hydroxyl group from oxidative degradation. The branching pattern, specifically at the seventh carbon position, creates a unique conformational stability that distinguishes this isomer from linear nonylphenol derivatives [6].
The solubility characteristics of 4-(7-methyloctyl)phenol are primarily determined by its highly hydrophobic nature, as evidenced by its log P value of 4.541 [1]. This significant lipophilicity results in extremely limited aqueous solubility while demonstrating high compatibility with organic solvent systems.
In aqueous systems, the compound exhibits very low water solubility due to the extensive branched alkyl chain, which disrupts the hydrogen bonding network of water molecules [7]. The polar surface area of 20.23 Ų is minimal relative to the overall molecular size, indicating that hydrophobic interactions dominate over hydrophilic contributions [3]. The phenolic hydroxyl group, while capable of hydrogen bonding, is insufficient to overcome the hydrophobic character imparted by the nine-carbon branched alkyl substituent.
The pH-dependent behavior in aqueous systems becomes relevant at elevated pH values where the phenolic group can undergo ionization. With an estimated pKa value greater than 9.9 (typical for alkyl-substituted phenols), the compound remains predominantly un-ionized under normal environmental pH conditions [8]. At pH values significantly above the pKa, increased aqueous solubility occurs due to formation of the phenolate anion.
For organic solvent systems, 4-(7-methyloctyl)phenol demonstrates high solubility in both polar and nonpolar organic solvents. The compound shows excellent compatibility with octanol, as reflected in its high octanol-water partition coefficient [1]. In methanol and acetone systems, the compound exhibits moderate to high solubility, with mixed solvent systems of methanol and acetone proving particularly effective for extraction and purification procedures [9].
The branched alkyl chain structure influences solubility behavior through van der Waals interactions and conformational flexibility. The 7-methyl branching point creates a unique molecular geometry that affects solvation patterns and intermolecular interactions compared to linear alkyl chains [6]. This structural feature contributes to enhanced solubility in organic phases while maintaining the hydrophobic character essential for surfactant applications.
The partition coefficient data for 4-(7-methyloctyl)phenol reveals significant environmental implications regarding its mobility and bioaccumulation potential. The octanol-water partition coefficient (log Kow) of 4.541 places this compound in the highly hydrophobic category, indicating strong preferential partitioning into organic phases over aqueous systems [1].
The organic carbon partition coefficient (Koc) ranges from 3 × 10⁴ to 6 × 10⁴, demonstrating exceptionally strong binding affinity to organic matter in soils and sediments [10]. This high Koc value indicates that the compound will exhibit very limited mobility in environmental systems, preferentially adsorbing to organic carbon-rich matrices. The strong soil-sediment binding behavior significantly restricts aqueous transport and contributes to environmental persistence.
Environmental mobility assessments reveal that 4-(7-methyloctyl)phenol has low potential for groundwater contamination due to its strong sorption characteristics. The combination of high log Kow and high Koc values suggests that the compound will partition preferentially into organic phases, including soil organic matter, sediments, and biotic tissues [11] [12]. This partitioning behavior limits its aqueous phase transport but increases the potential for bioaccumulation in lipid-rich tissues.
The bioconcentration factor (BCF) is expected to be high based on the log Kow value exceeding 3, which is the threshold for bioaccumulation concern in regulatory frameworks [11] [12]. Studies with structurally similar alkylphenols have demonstrated BCF values that correlate strongly with lipophilicity, suggesting that 4-(7-methyloctyl)phenol will exhibit significant bioconcentration potential in aquatic organisms.
Structure-activity relationships reveal that the branched alkyl chain length and positioning significantly influence environmental fate properties. The 7-methyloctyl substituent creates optimal hydrophobic surface area while maintaining molecular flexibility that enhances membrane permeability [13] [14]. Comparative studies with other alkylphenol isomers demonstrate that branching patterns affect both the magnitude of partition coefficients and the rate of environmental degradation processes.
The environmental mobility profile indicates that 4-(7-methyloctyl)phenol will exhibit limited aqueous transport but significant potential for bioaccumulation through food chain transfer. The compound's persistence in organic matrices, combined with its lipophilic properties, creates conditions favorable for biomagnification in higher trophic level organisms. These characteristics are consistent with the environmental behavior observed for other branched alkylphenol compounds, emphasizing the importance of the specific alkyl chain structure in determining environmental fate and transport properties.
| Property | Value | Environmental Significance |
|---|---|---|
| Log Kow | 4.541 [1] | High bioaccumulation potential |
| Koc | 3 × 10⁴ - 6 × 10⁴ [10] | Strong soil/sediment binding |
| Environmental Mobility | Low [10] | Limited aqueous transport |
| BCF Potential | High [11] [12] | Significant bioconcentration expected |
| Phase Distribution | Lipophilic [1] | Preferential organic phase partitioning |